5-(Pyridin-2-yl)-1H-pyrazol-4-amine - 896467-81-5

5-(Pyridin-2-yl)-1H-pyrazol-4-amine

Catalog Number: EVT-1476186
CAS Number: 896467-81-5
Molecular Formula: C8H8N4
Molecular Weight: 160.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
    • [11] Transforming growth factor beta (TGF-beta) type I receptor (ALK5) inhibitors for treating fibrotic diseases [].
    • [12] Adenosine A2A receptor antagonists for treating Parkinson’s disease [].
    • [13] Glucocorticoid receptor (GR) antagonists for treating Cushing's syndrome [].
    • [14] G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) inhibitors for treating heart failure [].
    • [15] Dual Leucine Zipper Kinase (DLK, MAP3K12) inhibitors for treating acute neuronal injury and chronic neurodegenerative disease [].
    • [16] Diphenyl(arylamino)(1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methylphosphonates displayed moderate antibacterial and antifungal activities [].
    • [17] 3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)-substituted-benzo[d][1,2,3]triazin-4(3H)-ones exhibited insecticidal and fungicidal activities [].
    • [18] The synthesis and characterization of a copper(II) complex with a structurally similar compound highlight its potential in developing metal-based catalysts and materials [].
    • [19] The study on lanthanide(III) coordination polymers derived from a similar ligand showcases the potential for luminescent materials and sensors [].

3,5-Bis(propan-2-yl)-1H-pyrazol-4-amine

  • Compound Description: This compound, with the molecular formula C9H17N3, has been structurally characterized using single-crystal X-ray diffraction. The study reports its crystallographic data, including unit cell dimensions and space group. []

3-Ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

  • Compound Description: This compound incorporates a ferrocenyl group at the 3-position of the pyrazole ring. Its synthesis, characterization, and structural examination, including single-crystal X-ray diffraction and Hirshfeld surface analysis, are reported. The study emphasizes supramolecular characteristics like π–π stacking and hydrogen bonding. []

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta (TGF-β) type I receptor (ALK5) inhibitor. [] It exhibits promising antifibrotic activity in preclinical models.

Bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide

  • Compound Description: This compound consists of two 3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl units linked by a selenium atom. The study reports its crystal structure, which reveals the presence of two independent molecules in the asymmetric unit, highlighting conformational flexibility. The crystal packing is stabilized by O—H⋯N and N—H⋯N hydrogen bonds, along with weaker C—H⋯O and C—H⋯π interactions. []

3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

  • Compound Description: This asymmetric ligand displays unusual phase behavior, exhibiting supercooling with a significant difference between its melting and solidification points. Upon complexation with zinc chloride, it participates in both primary cation and secondary anion coordination through hydrogen bonding. The resulting complex undergoes a temperature-dependent phase transition and demonstrates aggregation-induced emission behavior. []

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine

  • Compound Description: This compound is a ligand that forms a copper(II) complex with a distorted square-pyramidal geometry. The complex formation is insensitive to the initial Cu:L molar ratio, and ESI-MS data suggest that excess copper chloride in solution exists as solvated species. The crystal structure reveals intermolecular interactions, including Cu···Cl contacts and NH···Cl hydrogen bonds. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a potent and selective glucocorticoid receptor (GR) antagonist. [] It is considered a clinical candidate for treating Cushing’s syndrome due to its improved selectivity profile over mifepristone.

Diphenyl(arylamino)(1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methylphosphonates

  • Compound Description: This series of compounds incorporates a phosphonate group and demonstrates moderate antibacterial and antifungal activities. []

2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol

  • Compound Description: This pyridylpyrazole derivative contains a hydroxyethyl substituent. Single-crystal X-ray diffraction confirmed its structure. DFT calculations were employed to analyze its electronic properties. The compound demonstrated significant antioxidant activity in DPPH radical scavenging assays. []

3-(Benzo(d)oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines

  • Compound Description: This series of compounds represents a novel class of G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) inhibitors. [] These inhibitors are of significant interest due to their potential therapeutic applications in treating heart failure.

Bis-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)chalcones

  • Compound Description: This series of bis-chalcones incorporates alkyl linkers and 3-(thiophen-2-yl)pyrazole units. These compounds were synthesized and characterized, demonstrating promising anticancer activity. []

3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives

  • Compound Description: This series of compounds, synthesized under mild and environmentally friendly conditions, exhibits promising antitumor and antibacterial activities. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: Synthesized via a three-step procedure, this compound's structure was confirmed by NMR, HRMS, IR spectroscopy, and X-ray diffraction. Notably, it displayed inhibitory potency against specific kinases (MPS1, MAPKAPK2, p70S6Kβ/S6K2) containing a unique cysteine residue in their hinge region. []

3-(1,3-Diphenyl-1H-pyrazol-4-yl)-2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)propenonitrile Derivatives

  • Compound Description: This series of quinazoline derivatives contains a 1,3-diphenylpyrazole core and exhibited promising antioxidant activity in assays. []

3-(6-(5-amino-1-phenyl-1H-pyrazol-3-yl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine

  • Compound Description: This compound's crystal structure was determined using X-ray diffraction, revealing its crystallographic parameters and space group. []

[CuCl2L2]·1.5CH3OH·0.5H2O, (1)

  • Compound Description: This copper(II) complex utilizes the ligand 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid (L). The complex exhibits a Jahn-Teller-distorted octahedral geometry and forms chains through hydrogen bonding interactions. It demonstrates intriguing bioactivity, acting as a potent protein tyrosine phosphatase 1B (PTP1B) inhibitor and exhibiting antiproliferative effects against MCF7 breast cancer cells. []

3-(5-Aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

  • Compound Description: Two isostructural compounds within this series are reported. The thiophene unit in each compound is disordered over two positions. Intermolecular hydrogen bonding interactions are involved in the crystal packing. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This teraryl oxazolidinone compound shows potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits a favorable safety profile in vitro and in vivo, with high oral bioavailability and reduced bone marrow suppression compared to linezolid. []

N-(1H-Pyrazol-3-yl)pyridin-2-amine Derivatives

  • Compound Description: This series of compounds was designed through a shape-based scaffold hopping approach to improve physicochemical properties compared to earlier pyrimidine-based inhibitors. Notably, they function as potent, selective, and brain-penetrant inhibitors of dual leucine zipper kinase (DLK, MAP3K12), a promising target for treating neuronal injuries and neurodegenerative diseases. []

1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 is a specific dual inhibitor of c-Met/Ron kinases, with a unique preference for binding to the activated kinase conformation. [] This selectivity profile is attributed to its design and binding mode, as supported by X-ray crystallography. MK-8033 is under investigation as a potential cancer treatment.

N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its salts

  • Compound Description: These nitrogen-rich energetic salts exhibit excellent thermal stability and insensitivity to impact. Salt 4, in particular, demonstrates detonation properties (velocity, pressure) exceeding those of HMX, a commonly used explosive. []

1H-Imidazole derivatives (LOH,OH and LH,OH)

  • Compound Description: LOH,OH and LH,OH, representing a new class of ESIPT-capable 1H-imidazole derivatives, are synthesized and characterized. These compounds exhibit unique luminescent properties influenced by the number of proton transfer sites within the molecule. While LOH,OH demonstrates orange emission attributed to T1 → S0 phosphorescence and ESIPT-related S1 → S0 fluorescence, LH,OH emits light green fluorescence solely via the T1 → S0 phosphorescence pathway. []

N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives

  • Compound Description: Synthesized via a simple condensation reaction, these pyrazolic heterocyclic compounds exhibited promising antioxidant activity in assays, with compound 8 demonstrating the highest activity at 96.64% at 80 mg/mL. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to first and second-generation inhibitors. This improved profile is attributed to its reduced emetogenicity, as demonstrated in both in vitro and in vivo models. []

1H-Pyrazol-5-yl-pyridin-2-yl-[1,2,4]triazinyl Soft-Lewis Basic Complexants

  • Compound Description: This class of compounds utilizes a 1H-pyrazol-5-yl-pyridin-2-yl-[1,2,4]triazine scaffold, synthesized via a metal and oxidant-free [3 + 2] dipolar cycloaddition. These complexants demonstrate soft-Lewis basic properties and are designed for the chemoselective separation of minor actinides from lanthanides, crucial for closing the nuclear fuel cycle. []

2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetic Acid (Hpypya) Complexes

  • Compound Description: Two novel coordination compounds, [Cu2(pypya)3(H2O)2]·Cl·(H2O)5 (1) and {[Cd(pypya)(ta)1/2]·H2O}n (2), are synthesized and characterized by single X-ray diffraction. The study investigates their structural features, including coordination modes, crystal packing, and intermolecular interactions. []

Allyl (5-pyridin-2-yl-(1,3,4)-thiadiazol-2-yl)-amine

  • Compound Description: This compound's resonance structures and tautomeric equilibrium were investigated using NMR spectroscopy and B3LYP/6-31G* computations. []

4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)

  • Compound Description: S1RA (E-52862) acts as a potent and selective σ(1) receptor (σ(1)R) antagonist. Its development involved exploring various substituents and linker lengths to optimize activity and selectivity over the σ(2) receptor. S1RA displays promising antinociceptive effects in preclinical pain models and possesses favorable physicochemical properties, making it a suitable clinical candidate for neurogenic pain management. []

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

  • Compound Description: This series of amide derivatives was synthesized and evaluated for antiproliferative activity against the human breast cancer cell line MCF7. The study employed MTT assays, graph theoretical analysis, in silico modeling, molecular dynamics studies, and ADME profiling to assess their potential as anticancer agents. []
  • Compound Description: HCPT and its salts, synthesized as potential energetic materials, were characterized using spectroscopic techniques and single-crystal X-ray diffraction. These compounds exhibited impressive thermal stabilities and high positive heats of formation. Their detonation properties, calculated using EXPLO5, revealed their potential as high-performance explosives. []

Copper complexes of 3-(6-(1H-pyrazol-1-yl)pyridin-2-yl)pyrazol-1-ide

  • Compound Description: This study investigated the synthesis, structures, and catalytic activity of copper complexes derived from the pincer ligand 3-(6-(1H-pyrazol-1-yl)pyridin-2-yl)pyrazol-1-ide. These complexes demonstrated high catalytic efficiency in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes. []
  • Compound Description: This study investigated the plant growth-regulating activity of (2-chlorophenyl)(5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone and its Fe(III) and Cu(II) complexes on Trigonella foenum-graecum. []

N-(4-(3-(6-(Difluoromethyl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)pyridin-2-yl)acetamide

  • Compound Description: A practical synthesis of this potent TGFβRI kinase inhibitor was developed using a one-pot sequential Sonogashira and Cacchi reaction sequence catalyzed by Pd(OAc)2/BINAP. []

3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine

  • Compound Description: This compound's crystal structure, determined using X-ray diffraction, reveals a nearly planar molecular conformation. The crystal packing is stabilized by N—H⋯N hydrogen bonds. []

3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts

  • Compound Description: This study investigated HANTP and its salts as potential energetic materials. They were characterized using spectroscopic techniques and X-ray diffraction. The compounds exhibited good thermal stabilities, high densities, and promising detonation properties, suggesting their potential as primary explosives. []

Diaquabis{5-(pyridin-2-yl-κN)-3-[4-(pyridin-4-yl)phenyl]-1H-1,2,4-triazol-1-ido-κN1}cobalt(II)

  • Compound Description: The crystal structure of this cobalt(II) complex was determined using X-ray diffraction. The complex features a centrosymmetric molecule with a distorted octahedral geometry around the Co(II) center. The crystal packing exhibits a three-dimensional network sustained by O—H⋯N hydrogen bonds. []

3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)-substituted-benzo[d][1,2,3]triazin-4(3H)-ones

  • Compound Description: This series of compounds was synthesized and evaluated for insecticidal and fungicidal activities. Some compounds exhibited notable activity against specific pests. []

1-(5-(4-(3-Hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (BMS-986236)

  • Compound Description: This potent kinase inhibitor was synthesized using a scalable route designed for safety and efficiency. []

6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Derivatives

  • Compound Description: This study investigated the synthesis and biological activity of various heterocyclic compounds derived from 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. Some of the synthesized compounds demonstrated promising antitumor and antimicrobial properties. []

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives

  • Compound Description: This series of compounds exhibits selective inhibition of TYK2, a kinase involved in immune responses. [] These inhibitors demonstrate potential as treatments for inflammatory bowel disease (IBD).

Properties

CAS Number

896467-81-5

Product Name

5-(Pyridin-2-yl)-1H-pyrazol-4-amine

IUPAC Name

5-pyridin-2-yl-1H-pyrazol-4-amine

Molecular Formula

C8H8N4

Molecular Weight

160.18

InChI

InChI=1S/C8H8N4/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,9H2,(H,11,12)

InChI Key

GNGWHMSDNCVLMG-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=C(C=NN2)N

Synonyms

5-​(Pyridin-​2-​yl)​-​1H-​pyrazol-​4-​amine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.